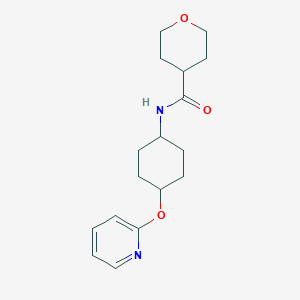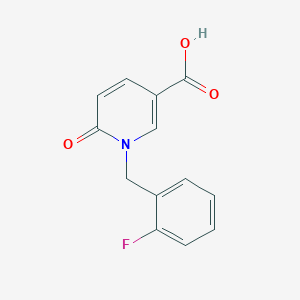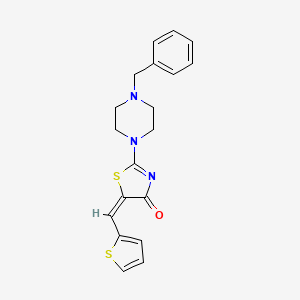
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BFA is a small molecule that has been synthesized through a complex process, and its mechanism of action and biochemical effects have been extensively studied by researchers. In
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide inhibits the activity of PLD and PKC by binding to their active sites and preventing them from catalyzing their substrates. N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has been shown to bind to the catalytic domain of PLD and PKC, which is essential for their activity. N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has also been shown to induce the translocation of PLD and PKC from the plasma membrane to the cytosol, which may contribute to its inhibitory effect.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has been shown to have various biochemical and physiological effects on cells. N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide inhibits the activity of PLD and PKC, which may affect various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has also been shown to induce apoptosis in various cell types, including cancer cells, by activating the caspase cascade. Additionally, N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has been shown to induce the accumulation of autophagic vacuoles, which may contribute to its cytotoxic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has several advantages and limitations for lab experiments. One advantage of N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide is its ability to inhibit the activity of PLD and PKC, which are important enzymes involved in various cellular processes. This makes N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide a useful tool for investigating the role of these enzymes in cellular processes and identifying potential drug targets. One limitation of N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide is its cytotoxic effect, which may limit its use in certain experiments. Additionally, N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has a short half-life and requires careful handling due to its toxicity.
Direcciones Futuras
There are several future directions for further research on N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide. One direction is to investigate the role of PLD and PKC in various diseases, including cancer, and identify potential therapeutic targets. Another direction is to develop more potent and selective inhibitors of PLD and PKC based on the structure of N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide. Additionally, further research is needed to investigate the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide and its cytotoxic effect on cells.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide is a complex process that involves several steps. The first step is the synthesis of 2-fluoro-4-formylphenol, which is then reacted with 4-bromo-2-chloroaniline to produce 2-(4-bromo-2-chlorophenyl)-4-fluoro-5-formylphenol. This compound is then reacted with ethyl chloroacetate to produce N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide, which is the final product of the synthesis process.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has potential applications in drug discovery and development due to its ability to inhibit the activity of various enzymes and proteins. N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has been shown to inhibit the activity of phospholipase D (PLD), which is involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth, differentiation, and apoptosis. N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has been used in various scientific research studies to investigate the role of PLD and PKC in cellular processes and to identify potential drug targets.
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO3/c16-10-2-3-13(11(17)6-10)19-15(21)8-22-14-4-1-9(7-20)5-12(14)18/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBKMSSYNGXURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OCC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)
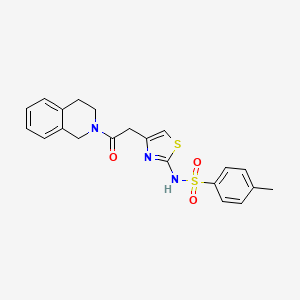
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2626467.png)

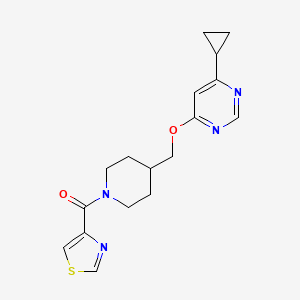

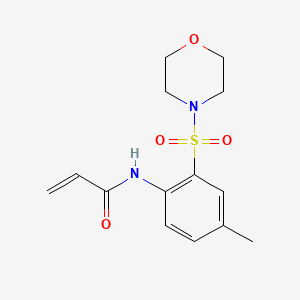
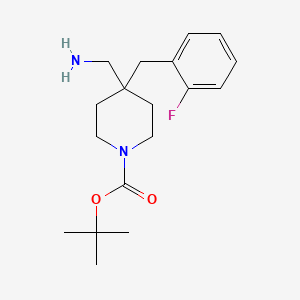
![N-(2-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2626475.png)
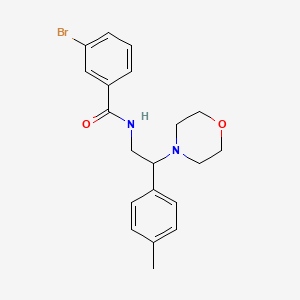
![N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2626479.png)
